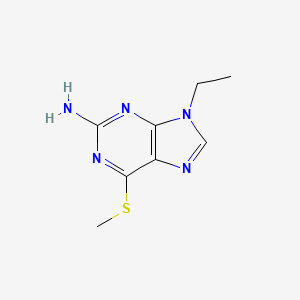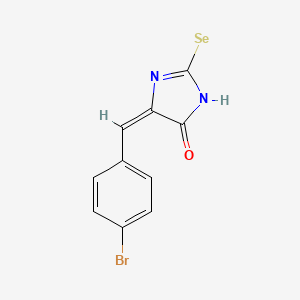
5-(4-Bromobenzylidene)-2-selenoxoimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Bromobenzylidene)-2-selenoxoimidazolidin-4-one is a heterocyclic compound that contains selenium, bromine, and nitrogen atoms within its structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromobenzylidene)-2-selenoxoimidazolidin-4-one typically involves the condensation of 4-bromobenzaldehyde with selenourea under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Bromobenzylidene)-2-selenoxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide derivatives.
Reduction: The compound can be reduced to form selenol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Selenol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(4-Bromobenzylidene)-2-selenoxoimidazolidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Mecanismo De Acción
The mechanism of action of 5-(4-Bromobenzylidene)-2-selenoxoimidazolidin-4-one involves its interaction with various molecular targets and pathways. The selenium atom in the compound can interact with biological molecules, leading to the formation of reactive oxygen species (ROS) and subsequent oxidative stress. This oxidative stress can induce apoptosis in cancer cells or inhibit the growth of microorganisms.
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl derivatives: These compounds share a similar structure but contain sulfur instead of selenium.
Thiazolidine-2,4-dione derivatives: These compounds have a similar heterocyclic structure but lack the bromine and selenium atoms.
Uniqueness
5-(4-Bromobenzylidene)-2-selenoxoimidazolidin-4-one is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties. The selenium atom can participate in redox reactions, making the compound potentially useful in various applications, including as an antioxidant or anticancer agent.
Propiedades
Fórmula molecular |
C10H6BrN2OSe |
|---|---|
Peso molecular |
329.04 g/mol |
InChI |
InChI=1S/C10H6BrN2OSe/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(15)12-8/h1-5H,(H,12,13,14)/b8-5+ |
Clave InChI |
SJYCZXWNIAFSKA-VMPITWQZSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=N2)[Se])Br |
SMILES canónico |
C1=CC(=CC=C1C=C2C(=O)NC(=N2)[Se])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-(2-((7-((2S,3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl)amino)-2-oxoethyl)phenyl)-4-guanidinobenzamide](/img/structure/B12932774.png)
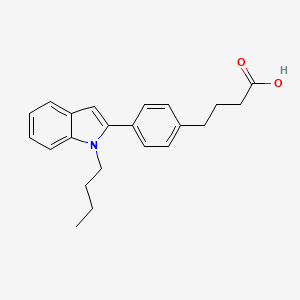



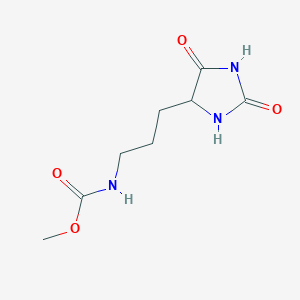
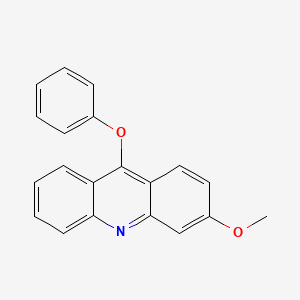
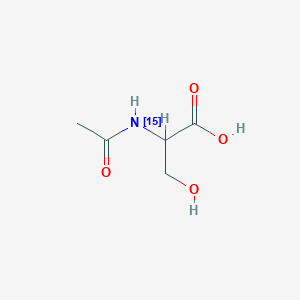

![Methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B12932818.png)

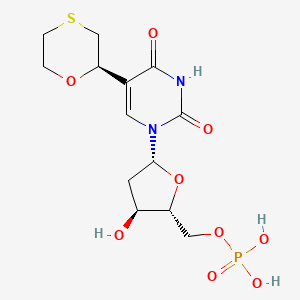
![2-[2-Oxo(2-oxo-2,3-dihydro-1H-indol-3-yl)acetamido]benzoic acid](/img/structure/B12932838.png)
